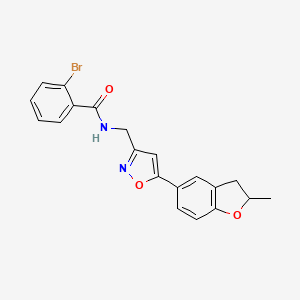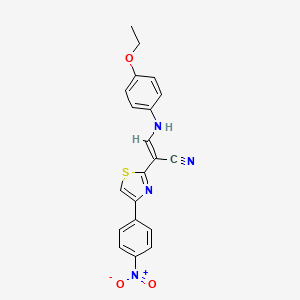![molecular formula C10H10N4OS B2885180 1-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole CAS No. 2034429-73-5](/img/structure/B2885180.png)
1-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(Thiophene-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a heterocyclic compound that combines the structural features of thiophene, azetidine, and triazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of these diverse ring systems imparts unique chemical and biological properties to the molecule.
Wirkmechanismus
Target of Action
It’s worth noting that thiophene-based analogs have been studied extensively due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Mode of Action
It’s known that 1,2,3-triazoles effectively promote proton conduction in polymer electrolyte membranes via an intermolecular proton-transfer mechanism . This could potentially be a part of the compound’s interaction with its targets.
Biochemical Pathways
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Pharmacokinetics
1,2,3-triazoles are known for their high chemical stability, strong dipole moment, and hydrogen bonding ability , which could potentially influence their pharmacokinetic properties.
Result of Action
It’s known that thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .
Action Environment
The stability of 1,2,3-triazoles under various conditions (acidic or basic hydrolysis, oxidizing and reducing conditions, even at high temperature) is well-documented .
Biochemische Analyse
Biochemical Properties
Thiophene derivatives, which this compound is a part of, have been shown to interact with various enzymes, proteins, and other biomolecules These interactions can influence biochemical reactions in significant ways
Cellular Effects
Thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
The synthesis of 1-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole typically involves multi-step reactions that integrate the individual ring systems into a single molecule. One common synthetic route includes:
Formation of the Thiophene Ring: Thiophene derivatives can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors such as β-amino alcohols.
Triazole Ring Formation: The triazole ring is often formed through click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition between azides and alkynes.
Coupling Reactions: The final step involves coupling the thiophene, azetidine, and triazole rings using reagents like boron reagents in Suzuki-Miyaura coupling reactions.
Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability.
Analyse Chemischer Reaktionen
1-[1-(Thiophene-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[1-(Thiophene-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other heterocyclic molecules that contain thiophene, azetidine, or triazole rings. Examples include:
Thiophene Derivatives: Compounds like suprofen and articaine, which have therapeutic applications.
Azetidine Derivatives: Molecules such as azetidin-2-ones, which are known for their biological activities.
Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
The uniqueness of 1-[1-(thiophene-3-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole lies in its combination of these three ring systems, which imparts a distinct set of chemical and biological properties not found in simpler analogs.
Eigenschaften
IUPAC Name |
thiophen-3-yl-[3-(triazol-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c15-10(8-1-4-16-7-8)13-5-9(6-13)14-3-2-11-12-14/h1-4,7,9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZCGAXLIITHDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CSC=C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide](/img/structure/B2885099.png)
![8-((4-Nitrophenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2885100.png)

![benzyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2885102.png)
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate](/img/structure/B2885103.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2885105.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(1-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}ethenyl)-1H-indole](/img/structure/B2885107.png)


![N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3-methylbenzamide](/img/structure/B2885110.png)
![N-(2H-1,3-benzodioxol-5-yl)-4-[benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2885112.png)
![N-[2-[(3-Ethyl-1,2-oxazol-5-yl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2885114.png)
![2-[(t-Butoxycarbonyl) amino]-3-[4-(dihydroxyboranyl) phenyl] propionic acid](/img/new.no-structure.jpg)
